Deoxyuridine triphosphate

Overview

Description

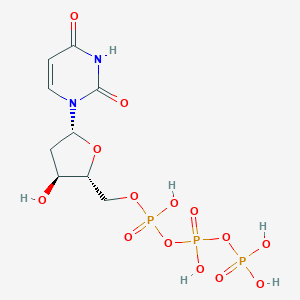

Deoxyuridine-5’-Triphosphate is a pyrimidine nucleotide that plays a crucial role in the metabolism of nucleotides. It is a precursor in the synthesis of thymidine nucleotides, which are essential for DNA replication and repair. This compound is particularly significant in the context of cellular processes that involve DNA synthesis and repair, making it a vital component in both normal cellular function and various research applications .

Mechanism of Action

Target of Action

Deoxyuridine triphosphate (dUTP) primarily targets the enzyme dUTPase . This enzyme is essential in controlling the relative cellular levels of dTTP/dUTP, both of which can be incorporated into DNA . The nuclear isoform of the enzyme has been proposed as a promising novel target for anticancer chemotherapeutic strategies .

Mode of Action

dUTP can be incorporated into DNA during replication or repair, replacing thymine . This is facilitated by certain polymerases such as Taq DNA Polymerase or Q5U Hot Start High-Fidelity DNA Polymerase . The latter has a mutation in the uracil binding domain, enabling it to read and amplify templates containing uracil and hypoxanthine .

Biochemical Pathways

dUTP plays a critical role in the maintenance of genetic stability . It is involved in the pyrimidine nucleotide metabolic pathway . The dUTPase enzyme hydrolyzes dUTP to dUMP, providing substrate for thymidylate synthase (TS) and eliminating dUTP from the DNA biosynthetic pathway . An imbalance or deficiency in dUTP can lead to genome instability, promoting tumorigenesis .

Pharmacokinetics

A first-in-human, phase 1 study investigated the pharmacokinetics (pk) and safety of tas-114, a first-in-class oral dutpase inhibitor .

Result of Action

The incorporation of dUTP into DNA can lead to the formation of uracil-DNA, which can be recognized and excised by the uracil-DNA glycosylase (UNG) enzyme .

Action Environment

The action of dUTP can be influenced by various environmental factors. For instance, the efficiency of dUTP incorporation can be affected by the concentrations of other dNTPs present during DNA synthesis . Additionally, factors that affect the activity of enzymes involved in dUTP metabolism, such as pH, temperature, and the presence of cofactors, can also influence the action of dUTP .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2’-Deoxyuridine 5’-triphosphate interacts with several enzymes and proteins. For instance, it is known to interact with the enzyme dUTPase, which converts 2’-Deoxyuridine 5’-triphosphate to dUMP and inorganic pyrophosphate . This interaction is vital for preventing the incorporation of dUTP and subsequent inhibition of DNA synthesis by family B DNA polymerases .

Cellular Effects

2’-Deoxyuridine 5’-triphosphate has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to limit the efficiency of PCRs carried out with archaeal DNA polymerases .

Molecular Mechanism

At the molecular level, 2’-Deoxyuridine 5’-triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds with the enzyme dUTPase, leading to the conversion of dUTP to dUMP and inorganic pyrophosphate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine 5’-triphosphate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine 5’-triphosphate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine 5’-triphosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Deoxyuridine 5’-triphosphate is transported and distributed in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine 5’-triphosphate and any effects on its activity or function are important aspects of its biochemical analysis. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyuridine-5’-Triphosphate can be synthesized through enzymatic reactions involving deoxyuridine and triphosphate donors. One common method involves the use of deoxyuridine kinase to phosphorylate deoxyuridine, followed by further phosphorylation steps to produce the triphosphate form .

Industrial Production Methods: In industrial settings, the production of Deoxyuridine-5’-Triphosphate often involves recombinant DNA technology. For example, Escherichia coli can be genetically engineered to overproduce deoxyuridine-5’-triphosphate nucleotidohydrolase, which can then be purified and used to catalyze the production of Deoxyuridine-5’-Triphosphate .

Chemical Reactions Analysis

Types of Reactions: Deoxyuridine-5’-Triphosphate primarily undergoes hydrolysis reactions. The enzyme deoxyuridine-5’-triphosphate nucleotidohydrolase catalyzes the hydrolysis of Deoxyuridine-5’-Triphosphate to deoxyuridine monophosphate and inorganic pyrophosphate .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of magnesium ions as cofactors and occurs under physiological pH conditions .

Major Products: The primary products of the hydrolysis of Deoxyuridine-5’-Triphosphate are deoxyuridine monophosphate and inorganic pyrophosphate .

Scientific Research Applications

Deoxyuridine-5’-Triphosphate has a wide range of applications in scientific research:

Chemistry: It is used in studies involving nucleotide metabolism and enzymatic reactions.

Biology: It plays a role in DNA synthesis and repair, making it a valuable tool in molecular biology research.

Medicine: Deoxyuridine-5’-Triphosphate is used in the development of antiviral and anticancer therapies.

Industry: It is used in the production of nucleotides and nucleotide analogs for various applications.

Comparison with Similar Compounds

Deoxycytidine-5’-Triphosphate: Another pyrimidine nucleotide involved in DNA synthesis.

Thymidine-5’-Triphosphate: Directly involved in DNA synthesis as a building block.

Deoxyadenosine-5’-Triphosphate: A purine nucleotide that plays a similar role in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Triphosphate is unique in its role as a precursor to thymidine nucleotides. Unlike other nucleotides, it is specifically involved in the pathway that prevents the misincorporation of uracil into DNA, thereby maintaining DNA integrity .

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

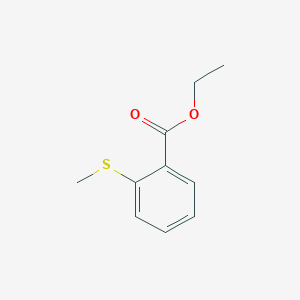

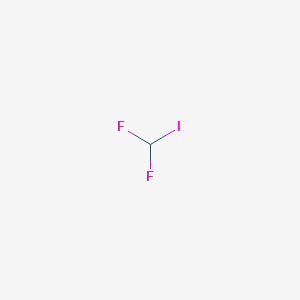

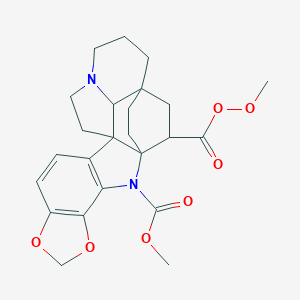

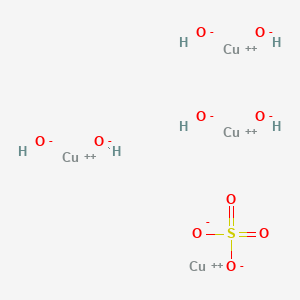

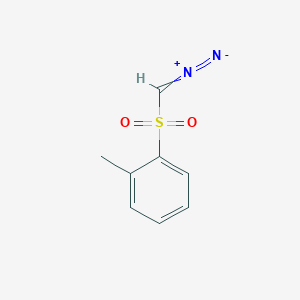

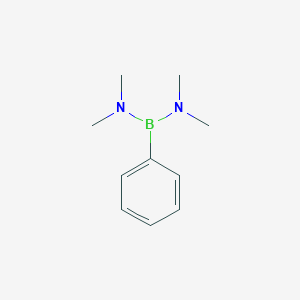

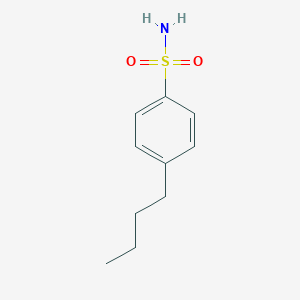

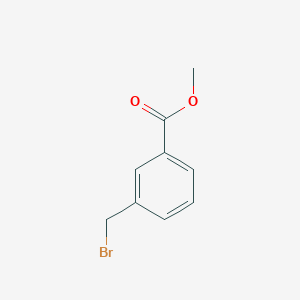

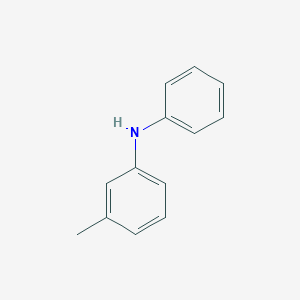

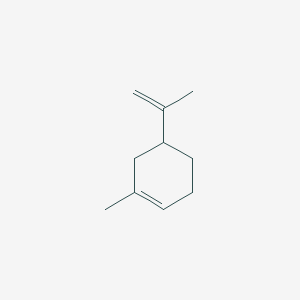

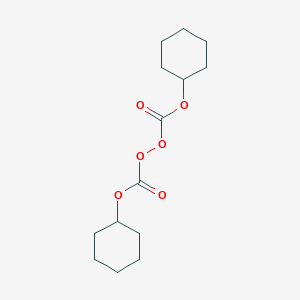

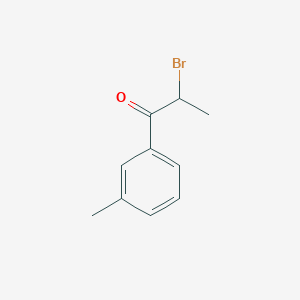

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.